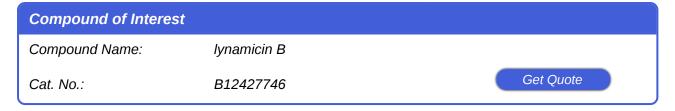


chemical structure and properties of lynamicin B

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Lynamicin B: Structure, Properties, and Biological Activity

Introduction

Lynamicin B is a naturally occurring alkaloid that has been isolated from actinomycetes such as Streptomyces and Actinomyces.[1] It has garnered significant interest within the scientific community due to its potent and highly selective biological activities. Primarily recognized as a lepidopteran-exclusive chitinase inhibitor, **lynamicin B** presents a promising avenue for the development of targeted pesticides with enhanced safety profiles.[2][3] Furthermore, it exhibits broad-spectrum antibacterial properties, including efficacy against multidrug-resistant strains, highlighting its potential as a lead compound in the discovery of new antimicrobial agents.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for **lynamicin B**.

Chemical Structure and Identification

Lynamicin B is a complex heterocyclic molecule featuring a central pyrrole ring substituted with two distinct chlorinated indole moieties.

Table 1: Chemical Identifiers for Lynamicin B



Identifier	Value	Reference
IUPAC Name	methyl 3-(5-chloro-1H- indol-3-yl)-4-(5,6-dichloro- 1H-indol-3-yl)-1H-pyrrole- 2-carboxylate	[1]
CAS Number	861149-19-1	[5]
Molecular Formula	C22H14Cl3N3O2	[1][4]
Molecular Weight	458.72 g/mol	[6]

| Monoisotopic Mass| 457.01516 Da |[1] |

Physicochemical and Spectral Properties

The physicochemical properties of a compound are critical in determining its suitability for development as a therapeutic or agrochemical agent.

Table 2: Physicochemical Properties of Lynamicin B

Property	Value Reference / Note	
Topological Polar Surface Area (TPSA)	84.5 Ų	Calculated*
Heavy Atom Count	30	[1]
Complexity	898	[1]
Defined Atom Stereocenter Count	0	[1]
Covalently-Bonded Unit Count	1	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	3	[1]



*Note: The TPSA value was calculated using standard computational methods based on the known chemical structure, as the value provided in some databases appears anomalously low for a molecule of this composition.[1][5]

Spectral Properties

- NMR Spectroscopy: ¹H and ¹³C NMR spectral data for **lynamicin B** have been reported and are available in the supporting information of the study by Lu Q, et al. (2021).[2] These data are fundamental for the definitive structural confirmation of the molecule.
- UV-Vis Spectroscopy: Specific experimental UV-Vis absorption data for Iynamicin B are not widely available in the public literature. However, based on its chemical structure, which contains an extended π-conjugated system across the indole and pyrrole rings, it is expected to exhibit strong absorption in the UV range (approximately 200-400 nm) corresponding to π → π* electronic transitions.
- Infrared (IR) Spectroscopy: While an experimental IR spectrum is not readily available, the structure of **lynamicin B** suggests the presence of several characteristic absorption bands. These would include N-H stretching vibrations for the indole and pyrrole groups (around 3300-3500 cm⁻¹), a strong C=O stretching vibration from the methyl ester group (around 1700-1730 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Biological Properties and Mechanism of Action

Lynamicin B exhibits dual biological activities, acting as both a selective insecticide and a broad-spectrum antibiotic.

Lepidoptera-Exclusive Chitinase Inhibition

Lynamicin B is a potent and selective inhibitor of insect group h chitinase, an enzyme crucial for the molting process in lepidopteran insects.[2]

 Mechanism: It acts as a competitive inhibitor of the group h chitinase from the Asian corn borer, Ostrinia furnacalis (OfChi-h).[2][3]



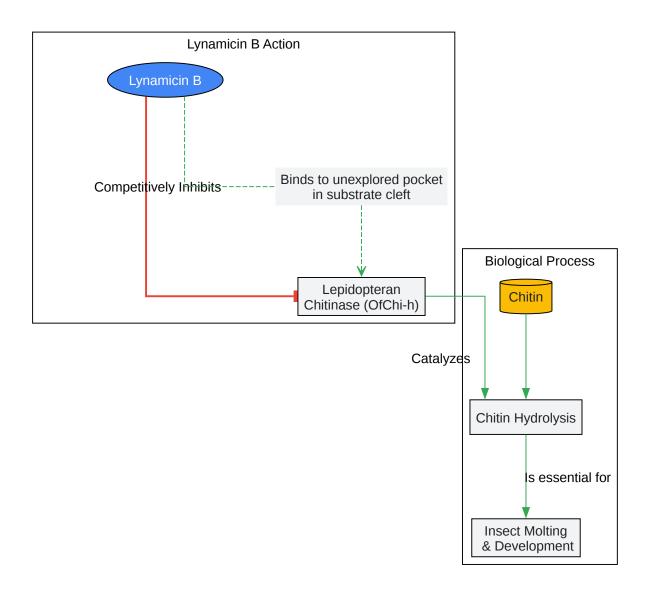
- Selectivity: The high selectivity is attributed to its unique binding mode. The dichloroindolyl group of **lynamicin B** occupies a previously unexplored pocket within the substrate-binding cleft of the enzyme, a feature not present in other chitinases.[2][3] This ensures it does not significantly affect non-target organisms.[2][5]
- Insecticidal Activity: Feeding experiments have confirmed its high insecticidal activity against
 major lepidopteran pests, including Ostrinia furnacalis, Mythimna separata, and Spodoptera
 frugiperda.[2][3] Importantly, it did not harm Trichogramma ostriniae, a natural enemy of the
 target pest, making it a candidate for integrated pest management programs.[2][3]

Table 3: Biological Activity Data for Lynamicin B

Activity Type	Target <i>l</i> Organism	Measurement	Value	Reference
Enzyme Inhibition	Ostrinia furnacalis Chitinase (OfChi-h)	Kı	8.76 μΜ	[2][6]
Antibacterial	Gram-positive & Gram-negative bacteria	Activity	Active	[4]
Antibacterial	Methicillin- resistant Staphylococcus aureus (MRSA)	Activity	Active	[4]

| Antibacterial | Vancomycin-resistant Enterococcus faecium (VRE) | Activity | Active |[4] |





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Caption: Mechanism of Lynamicin B as a selective chitinase inhibitor.



Antibacterial Activity

In addition to its insecticidal properties, **lynamicin B** is classified as an alkaloid with notable antibacterial capabilities.[4] It has demonstrated activity against both gram-positive and gram-negative bacteria.[4] Its effectiveness against challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE) underscores its potential for further investigation in drug development.[4]

Experimental Protocols

The following sections describe generalized protocols for evaluating the key biological activities of **lynamicin B**.

Chitinase Inhibition Assay Protocol (Colorimetric)

This protocol is based on the measurement of reducing sugars (N-acetyl-D-glucosamine) released from a chitin substrate.

- Reagent Preparation:
 - Assay Buffer: Prepare a 200 mM Potassium Phosphate buffer containing 2 mM CaCl₂, adjusted to pH 6.0.
 - Substrate Suspension: Prepare a 1.25% (w/v) suspension of colloidal chitin in the assay buffer.
 - Enzyme Solution: Prepare a solution of the target chitinase (e.g., purified OfChi-h) at a suitable concentration (e.g., 1 unit/mL) in cold assay buffer immediately before use.
 - Inhibitor Stock: Prepare a stock solution of lynamicin B in a suitable solvent (e.g., DMSO) and make serial dilutions.
 - DNS Reagent: Prepare a 3,5-Dinitrosalicylic acid color reagent for detecting reducing sugars.
- Assay Procedure:
 - In a microcentrifuge tube, add 1.0 mL of the chitin substrate suspension.



- Add a specific volume of the lynamicin B dilution (or solvent for control) and pre-incubate for 10 minutes at 25°C.
- Initiate the reaction by adding 0.5 mL of the chitinase enzyme solution. A blank should be prepared by adding 0.5 mL of assay buffer instead of the enzyme.
- Incubate the reaction mixture for a defined period (e.g., 2 hours) at 25°C with sufficient agitation to keep the chitin suspended.
- Stop the reaction by adding 2.0 mL of DNS reagent and heating in a boiling water bath for 5-10 minutes.
- Cool the tubes to room temperature and centrifuge to pellet the remaining chitin.
- Transfer the supernatant to a cuvette or microplate well.
- Data Analysis:
 - Measure the absorbance of the supernatant at 530-540 nm.[3]
 - Create a standard curve using known concentrations of N-acetyl-D-glucosamine.
 - Calculate the percentage of inhibition for each lynamicin B concentration relative to the solvent control.
 - Determine the IC₅₀ value and, through kinetic analysis (varying substrate concentration),
 the inhibition constant (K_i).

Antibacterial Susceptibility Testing Protocol (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of **lynamicin B** against a specific bacterial strain.

- Reagent and Culture Preparation:
 - Growth Medium: Use a suitable bacterial growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).



- Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) to the logarithmic growth phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
- Lynamicin B Preparation: Prepare a 2-fold serial dilution of lynamicin B in the growth medium in a 96-well microtiter plate.

Assay Procedure:

- \circ Dispense 50 µL of the appropriate growth medium into each well of a 96-well plate.
- \circ Add 50 μ L of the highest concentration of **lynamicin B** to the first well and perform a 2-fold serial dilution across the plate.
- The final volume in each well should be 50 μL before adding the inoculum.
- $\circ~$ Add 50 μL of the prepared bacterial inoculum to each well. The final volume is now 100 $\mu L.$
- Include a positive control (bacterium without lynamicin B) and a negative control (medium only).
- Seal the plate and incubate at 37°C for 16-20 hours.

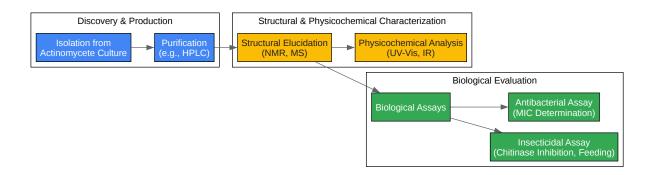
Data Analysis:

- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is defined as the lowest concentration of lynamicin B at which no visible growth is observed.
- Optionally, a viability indicator like resazurin can be added to aid in the determination of cell growth.[4]

Logical Workflow for Analysis



The discovery and characterization of a natural product like **lynamicin B** follows a structured experimental workflow.



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Caption: A logical experimental workflow for **lynamicin B** analysis.

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- To cite this document: BenchChem. [chemical structure and properties of lynamicin B].
 BenchChem, [2025]. [Online PDF]. Available at:
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